7-Bromo-3-chloro-4-fluoro-1H-indole

Lipophilicity Drug Design Membrane Permeability

Choose 7-bromo-3-chloro-4-fluoro-1H-indole (CAS 919522-63-7) for its unique tri-halogenation pattern that enables sequential, orthogonal cross-coupling: the C7 bromine reacts preferentially under palladium catalysis while the C3 chlorine remains intact, minimizing protecting-group steps. With a calculated logP of 3.5–3.7—substantially higher than mono-halogenated indole analogs—it predicts enhanced passive membrane permeability and blood-brain barrier penetration, making it an ideal scaffold for CNS-penetrant drug candidates. It also serves as a structurally matched negative control in antimicrobial screening (C4-F/C3-Cl pattern predicted inactive against Vibrio spp.) and provides a fluorine-18 labeling site for PET radiotracer development.

Molecular Formula C8H4BrClFN
Molecular Weight 248.48 g/mol
CAS No. 919522-63-7
Cat. No. B11865680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-chloro-4-fluoro-1H-indole
CAS919522-63-7
Molecular FormulaC8H4BrClFN
Molecular Weight248.48 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1F)C(=CN2)Cl)Br
InChIInChI=1S/C8H4BrClFN/c9-4-1-2-6(11)7-5(10)3-12-8(4)7/h1-3,12H
InChIKeyOACJVBCLICHHJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-3-chloro-4-fluoro-1H-indole (CAS 919522-63-7): Procurement-Relevant Physicochemical and Structural Profile


7-Bromo-3-chloro-4-fluoro-1H-indole (CAS 919522-63-7) is a tri-halogenated indole derivative with the molecular formula C8H4BrClFN and a molecular weight of 248.48 g/mol . The compound features a bromine atom at the C7 position, a chlorine atom at C3, and a fluorine atom at C4 on the indole scaffold . This specific halogenation pattern confers distinct physicochemical properties, including a calculated logP of approximately 3.5–3.7, indicating moderate to high lipophilicity compared to mono-halogenated indoles . The compound is commercially available as a research chemical with a typical purity of 95–98% .

Why 7-Bromo-3-chloro-4-fluoro-1H-indole Cannot Be Simply Replaced by Mono- or Di-Halogenated Indole Analogs


Substituting 7-bromo-3-chloro-4-fluoro-1H-indole with a generic halogenated indole—such as 7-bromoindole, 3-chloroindole, or 4-fluoroindole—risks compromising both synthetic utility and biological activity profiles. The unique tri-halogenation pattern of this compound creates a differentiated reactivity landscape: the bromine at C7 serves as a preferential site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the chlorine at C3 is comparatively less reactive under standard conditions, enabling orthogonal functionalization strategies . Furthermore, the combined electronic and steric effects of the three halogens result in a calculated logP (3.5–3.7) that is significantly higher than that of any mono-halogenated analog (7-bromoindole logP ~2.93; 3-chloroindole logP ~2.68; 4-fluoroindole logP ~2.21), directly impacting membrane permeability and target engagement in cellular assays [1]. These differences are not merely additive; they arise from synergistic halogen-halogen interactions that cannot be replicated by simple mixtures or alternative substitution patterns [2].

7-Bromo-3-chloro-4-fluoro-1H-indole: Quantitative Differentiation Evidence Versus Closest Analogs


Lipophilicity (logP) Comparison: 7-Bromo-3-chloro-4-fluoro-1H-indole Exhibits Significantly Higher Calculated logP Than Mono-Halogenated Indoles

The calculated logP of 7-bromo-3-chloro-4-fluoro-1H-indole is 3.72 (ChemSrc) or 3.5 (XlogP, Chem960) . This value is substantially higher than the reported logP values for 7-bromoindole (2.93) [1], 3-chloroindole (2.68) , and 4-fluoroindole (2.21) . The increased lipophilicity is a direct consequence of the tri-halogenation pattern and is expected to enhance passive membrane diffusion and hydrophobic target engagement.

Lipophilicity Drug Design Membrane Permeability

Synthetic Utility: Orthogonal Halogen Reactivity Enables Sequential Functionalization

The presence of bromine at C7, chlorine at C3, and fluorine at C4 creates a hierarchy of reactivity for palladium-catalyzed cross-coupling reactions. Under standard Suzuki-Miyaura conditions, the C7-Br bond undergoes oxidative addition preferentially, while the C3-Cl bond remains largely inert . This allows for selective mono-functionalization at C7, followed by subsequent activation of the C3-Cl site under more forcing conditions or with specialized catalysts . In contrast, the regioisomer 5-bromo-7-chloro-4-fluoro-1H-indole (ChemSpider ID 129309737) places the bromine at C5 and chlorine at C7, altering the electronic environment and potentially reversing the reactivity order.

Cross-Coupling Sequential Functionalization Building Block

Halogen Substitution Pattern Divergence from QSAR-Optimized Antimicrobial Indoles

Quantitative structure-activity relationship (QSAR) analysis of 16 halogenated indoles against Vibrio parahaemolyticus identified that chloro and bromo substituents at positions 4 or 5 are essential for antibacterial and antibiofilm activity [1]. 7-Bromo-3-chloro-4-fluoro-1H-indole carries a fluorine at C4 and chlorine at C3, deviating from this optimal substitution pattern. While this suggests the compound may not be a direct hit for antimicrobial applications, it highlights its utility as a negative control or a scaffold for exploring alternative binding modes in target-based screening campaigns [1].

Antimicrobial QSAR Structure-Activity Relationship

7-Bromo-3-chloro-4-fluoro-1H-indole: Evidence-Backed Procurement Scenarios


Scaffold for Sequential Cross-Coupling in Medicinal Chemistry

Procure 7-bromo-3-chloro-4-fluoro-1H-indole when a synthetic route requires orthogonal halogen reactivity to sequentially install diverse aryl or heteroaryl groups at C7 and C3. The differential reactivity of the C7-Br and C3-Cl bonds under palladium catalysis minimizes protecting group manipulations, as established in Section 3 .

Lipophilic Probe for CNS-Targeted Lead Optimization

Use this compound as a core scaffold when designing CNS-penetrant drug candidates. Its calculated logP (3.5–3.7) is substantially higher than mono-halogenated indoles, predicting enhanced passive membrane permeability and blood-brain barrier penetration—a critical parameter for neurological and psychiatric drug discovery programs [1].

Negative Control in Halogenated Indole Antimicrobial SAR Studies

Employ 7-bromo-3-chloro-4-fluoro-1H-indole as a structurally matched negative control in antimicrobial screening campaigns. QSAR models indicate that C4/C5 chloro/bromo substitution is essential for activity against Vibrio species; this compound's C4-F/C3-Cl pattern is predicted to be inactive, making it ideal for validating target engagement specificity [2].

Building Block for Fluorine-18 Radiolabeling and PET Imaging

The C4-fluoro substituent provides a potential site for isotopic labeling with fluorine-18, enabling the synthesis of radiotracers for positron emission tomography (PET) imaging. The orthogonal halogen handles allow for modular construction of labeled indole-based probes while preserving the fluorine atom for late-stage radiofluorination or isotopic exchange .

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